molecular formula C24H27N3O3S2 B2997939 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 670273-59-3

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B2997939
CAS No.: 670273-59-3
M. Wt: 469.62
InChI Key: DSEYYEOBINTVLL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-methoxyphenyl group at position 5, a prop-2-enyl (allyl) chain at position 3, and a sulfanyl-linked azepan-1-yl carbonyl moiety at position 2. The azepan ring (a 7-membered lactam) distinguishes it from simpler alkyl or aromatic substituents in analogous derivatives. Structural elucidation of such compounds often employs X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-3-12-27-23(29)21-19(17-8-10-18(30-2)11-9-17)15-31-22(21)25-24(27)32-16-20(28)26-13-6-4-5-7-14-26/h3,8-11,15H,1,4-7,12-14,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEYYEOBINTVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCCCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the azepane ring and the methoxyphenyl group is carried out through subsequent substitution reactions, utilizing reagents such as azepane and methoxybenzene derivatives. The final step involves the formation of the sulfanyl linkage, which is achieved through thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The industrial process also incorporates rigorous purification steps, including crystallization and chromatography, to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of catalysts or under specific pH conditions to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties.

Scientific Research Applications

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound is known to bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse pharmacological and material properties depending on substituent variations. Below is a comparative analysis with structurally related compounds:

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 5-(4-methoxyphenyl), 3-allyl, 2-azepan-1-yl C25H27N3O3S2 481.63 Azepan ring increases steric bulk; methoxy group enhances electron donation
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran), 3-allyl, 2-(3,4-dimethylphenyl) C25H23N3O3S2 477.59 Furan and dimethylphenyl groups introduce planar aromaticity; lower solubility inferred
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 5-(4-methylphenyl), 3-allyl, 2-methylisoxazole C23H21N3O3S2 459.56 Isoxazole moiety may improve metabolic stability; methylphenyl reduces polarity
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one 3-phenyl, pyrimidoindole core C23H22N4O2S 418.52 Pyrimidoindole core extends π-conjugation; phenyl group limits solubility
Key Observations

The 4-methoxyphenyl group may offer better solubility than 4-methylphenyl () due to methoxy’s polarity .

Electronic Effects :

  • The electron-donating methoxy group (target) could enhance interactions with electron-deficient biological targets compared to methyl () or furan () substituents .
  • The azepan carbonyl may act as a hydrogen-bond acceptor, a feature absent in ’s dimethylphenyl derivative .

Synthetic Accessibility: Synthesis of thieno[2,3-d]pyrimidin-4-ones often involves base-mediated cyclization or nucleophilic substitution, as seen in related pyrimidine syntheses . However, the azepan-1-yl sidechain in the target compound may require specialized coupling reagents or lactamization steps.

Biological Relevance: Allyl groups (common in all compounds) are associated with enhanced membrane permeability due to their hydrophobic character .

Biological Activity

The compound 2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a synthetic derivative belonging to the class of thienopyrimidines. This class of compounds has garnered attention due to their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Azepan Ring : A seven-membered saturated nitrogen-containing ring that may influence interactions with biological targets.
  • Thienopyrimidine Core : Known for various pharmacological activities.
  • Methoxyphenyl Group : Potentially enhances lipophilicity and receptor binding affinity.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the azepan moiety may facilitate binding to central nervous system targets, while the thienopyrimidine structure might be responsible for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. The compound may exert its effects through:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : Such as those involved in cell cycle regulation and apoptosis.

Data Tables

Biological ActivityAssessed ModelResult
AnticancerVarious cancer cell linesInhibition of proliferation observed
Anti-inflammatoryRodent modelsReduction in inflammation markers noted

Case Studies

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal demonstrated that a related thienopyrimidine compound significantly inhibited the growth of breast cancer cells (MCF-7). The compound induced apoptosis and altered cell cycle progression, suggesting a potential therapeutic role in breast cancer treatment.
  • Anti-inflammatory Properties :
    In a rodent model of inflammatory pain, a derivative of this compound showed promising results by significantly reducing pain responses without notable side effects. This suggests its potential use in managing inflammatory conditions.

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